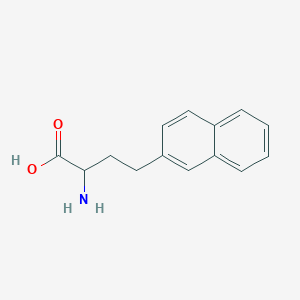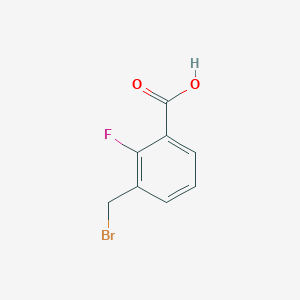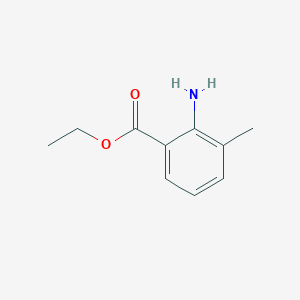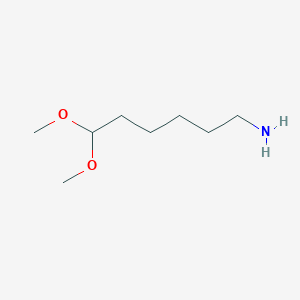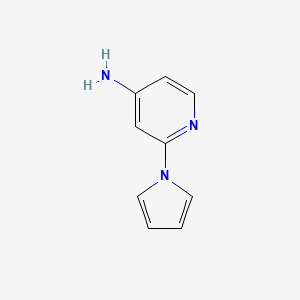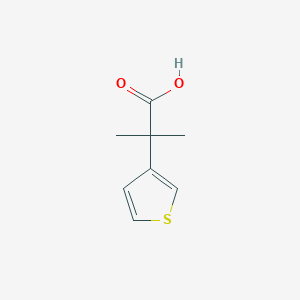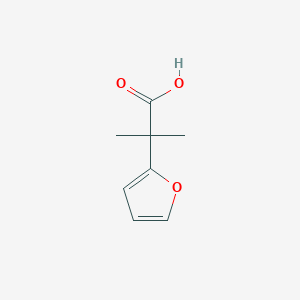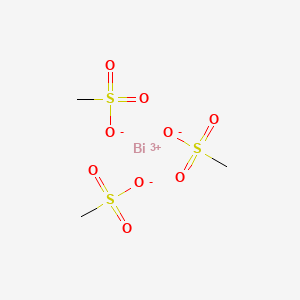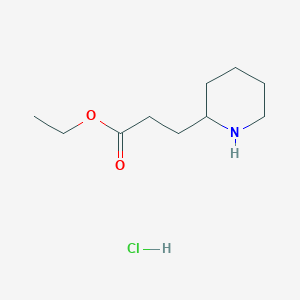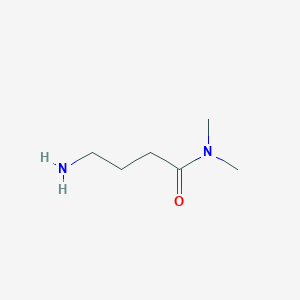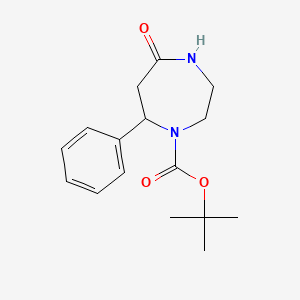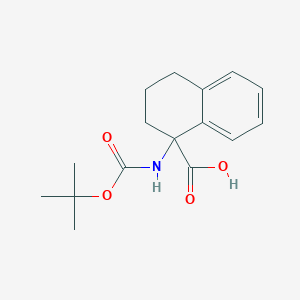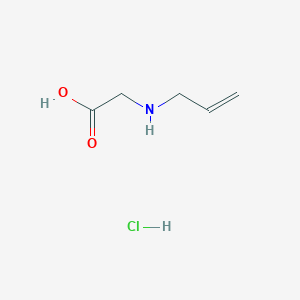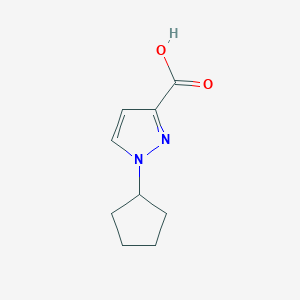
1-cyclopentyl-1H-pyrazole-3-carboxylic acid
説明
1-Cyclopentyl-1H-pyrazole-3-carboxylic acid is a derivative of the 1H-pyrazole-3-carboxylic acid family, which is a class of compounds known for their diverse chemical reactivity and potential pharmacological activities. The core structure of this compound consists of a pyrazole ring, a five-membered heterocycle containing nitrogen atoms, attached to a carboxylic acid functional group, and further substituted with a cyclopentyl group.
Synthesis Analysis
The synthesis of pyrazole carboxylic acids typically involves the reaction of diethyl oxalate with various ketones or aldehydes to form an ester, followed by cyclization and hydrolysis to yield the pyrazole carboxylic acid core structure. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Although the specific synthesis of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid is not detailed in the provided papers, similar methodologies could be applied with appropriate substitutions to introduce the cyclopentyl group.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids has been confirmed through various characterization techniques such as IR and 1H NMR spectra. For example, the molecular structure of a 3(5)-substituted 1H-pyrazole carboxylic acid was confirmed, and its copper complex was characterized, indicating the ability of these compounds to coordinate with metal ions . This suggests that 1-cyclopentyl-1H-pyrazole-3-carboxylic acid could also form complexes with metals, which could be of interest in coordination chemistry.
Chemical Reactions Analysis
Pyrazole carboxylic acids are versatile intermediates that can undergo a variety of chemical reactions. They can be converted into esters, amides, nitriles, and various heterocyclic compounds through reactions with alcohols, N-nucleophiles, and other reagents. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid can be transformed into ester or amide derivatives, and cyclocondensation reactions can lead to the formation of pyrazolo[3,4-d]pyridazines . These reactions demonstrate the potential of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid to serve as a precursor for a wide range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group imparts acidity and the potential for hydrogen bonding, which can affect solubility and reactivity. The substitution pattern on the pyrazole ring, such as the presence of a cyclopentyl group, can further modify these properties. The characterization of these compounds typically involves IR and 1H NMR spectroscopy, which provides information on the functional groups and the overall molecular conformation . The specific properties of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid would need to be determined experimentally, but it is likely to share characteristics with other members of its class.
科学的研究の応用
Synthesis and Catalysis
- Ligand Development : Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids have been developed. These ligands, which contain the triazole moiety, have potential applications in medicinal chemistry and metal complex catalysis. The joining of bispidines to azoles was achieved using a copper-catalyzed [3+2] cycloaddition reaction (Dalinger et al., 2020).
Functionalization Reactions
- Carboxamide and Carboxylate Formation : The acid chloride form of 1H-pyrazole-3-carboxylic acid has been used in reactions with various binucleophiles to form corresponding carboxamides and carboxylates. These reactions are significant in the synthesis of new compounds and have implications in structural chemistry (Yıldırım et al., 2005).
Synthesis of Novel Compounds
- Experimental and Theoretical Studies : Studies on the functionalization of 1H-pyrazole-3-carboxylic acid have led to the creation of various novel compounds. These include derivatives formed from reactions with aminophenols and diaminoethane, showcasing the versatility of this chemical in synthesizing diverse molecular structures (Yıldırım & Kandemirli, 2005; Yıldırım & Kandemirli, 2006).
Medicinal Chemistry
- Antibacterial Activity : Derivatives of 1H-pyrazole-3-carboxylic acid, such as 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for antibacterial activities. These derivatives have shown inhibitory effects on the growth of various microorganisms, indicating their potential in developing new antibacterial agents (Akbas et al., 2005).
Coordination Chemistry
- Copper Complex Formation : Studies involving 1H-pyrazole carboxylic acid derivatives have led to the synthesis and characterization of novel coordination complexes. These complexes, formed with metals like copper, have implications in coordination chemistry and molecular structure analysis (Radi et al., 2015).
Organic Synthesis
- One-Pot Synthesis Techniques : Innovative one-pot synthesis methods have been developed using 1H-pyrazole-3-carboxylic acid. These techniques streamline the synthesis process and have implications in organic chemistry, particularly in creating highly functionalized compounds (Alizadeh et al., 2012).
Molecular Structure and Spectroscopy
- Structural and Spectral Analysis : The molecular structure of 1H-pyrazole-3-carboxylic acid derivatives has been extensively studied using methods like X-ray diffraction and NMR spectroscopy. These studies contribute to a deeper understanding of the molecular structure and properties of pyrazole derivatives (Shen et al., 2012).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
1-cyclopentylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBMCKWXJZZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262511 | |
| Record name | 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1006348-93-1 | |
| Record name | 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



